molecular formula C6H13IO B2512784 2-(2-Iodoethoxy)-2-methylpropane CAS No. 156937-49-4

2-(2-Iodoethoxy)-2-methylpropane

Cat. No.: B2512784
CAS No.: 156937-49-4
M. Wt: 228.073
InChI Key: DBMGRFIVRJOFCS-UHFFFAOYSA-N
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Description

2-(2-Iodoethoxy)-2-methylpropane is an organic compound characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-2-ol with iodoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylpropane-2-ol is replaced by the iodoethoxy group. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodoethoxy)-2-methylpropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alkanes or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium hydroxide, potassium cyanide, or ammonia in polar aprotic solvents.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Reactions: Products include 2-(2-hydroxyethoxy)-2-methylpropane, 2-(2-cyanoethoxy)-2-methylpropane, and 2-(2-aminoethoxy)-2-methylpropane.

    Oxidation Reactions: Products include 2-(2-oxoethoxy)-2-methylpropane and 2-(2-carboxyethoxy)-2-methylpropane.

    Reduction Reactions: Products include 2-(2-ethoxy)-2-methylpropane and 2-(2-ethanol)-2-methylpropane.

Scientific Research Applications

2-(2-Iodoethoxy)-2-methylpropane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: Investigated for its potential use in drug development and as a radiopharmaceutical for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Iodoethoxy)-2-methylpropane involves its interaction with specific molecular targets, depending on the context of its use. In biochemical applications, the compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. In radiopharmaceutical applications, the iodine atom can be used for imaging purposes, allowing the visualization of biological processes in vivo.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-iodoethoxy)ethane: Similar in structure but contains two iodoethoxy groups attached to an ethane backbone.

    2-(2-Bromoethoxy)-2-methylpropane: Similar in structure but contains a bromine atom instead of iodine.

    2-(2-Chloroethoxy)-2-methylpropane: Similar in structure but contains a chlorine atom instead of iodine.

Uniqueness

2-(2-Iodoethoxy)-2-methylpropane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for use in radiolabeling applications. The iodine atom’s larger size and higher atomic number compared to bromine and chlorine make it particularly useful in imaging and diagnostic applications.

Properties

IUPAC Name

2-(2-iodoethoxy)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMGRFIVRJOFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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